![molecular formula C10H15NO2 B1354075 Benzenemethanol, 4-[2-(methylamino)ethoxy]- CAS No. 142558-11-0](/img/structure/B1354075.png)

Benzenemethanol, 4-[2-(methylamino)ethoxy]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

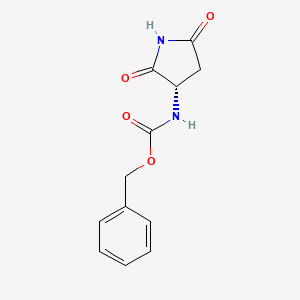

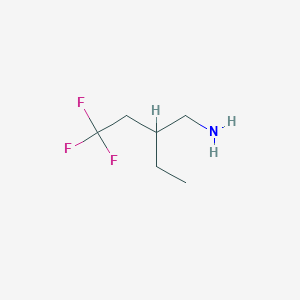

Benzenemethanol, 4-[2-(methylamino)ethoxy]-, also known as 4-methoxybenzylmethylamine, is a chemical compound found in many plants and is used in a variety of scientific research applications. It is a colorless, odorless liquid with a boiling point of 124°C and a melting point of -50°C. It is soluble in water, alcohol, and ether. It is a primary amine with a molecular formula of C7H15NO2.

Wissenschaftliche Forschungsanwendungen

X-ray Structures and Computational Studies

Researchers have characterized cathinones, which include compounds similar to "Benzenemethanol, 4-[2-(methylamino)ethoxy]-", by using techniques like FTIR, UV-Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These studies offer insights into the molecular structures and electronic properties, supporting the development of new materials and pharmaceuticals (Nycz et al., 2011).

Synthetic Pathways

Another study focused on the synthesis of a natural product starting from a compound structurally related to "Benzenemethanol, 4-[2-(methylamino)ethoxy]-". It highlights the regioselective demethylation strategies that could be beneficial in synthetic organic chemistry and the development of novel compounds with potential biological activities (Akbaba et al., 2010).

Catalytic Applications

A study on Mo2C/ZSM-5 catalysts for the adsorption and reaction pathways of methanol illustrates how compounds structurally related to "Benzenemethanol, 4-[2-(methylamino)ethoxy]-" can enhance the formation of aromatics. This has implications for the chemical industry, especially in the context of utilizing methanol for the production of valuable chemicals (Barthos et al., 2007).

Photophysical and Electroluminescent Device Properties

Research into Zn(II)-chelated complexes based on benzothiazole derivatives, which relate to the functional groups in "Benzenemethanol, 4-[2-(methylamino)ethoxy]-", reveals their potential in producing white-light emission. Such studies are critical for the development of new materials for optoelectronic applications, including OLEDs (Roh et al., 2009).

Catalysis and Green Chemistry

The encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study exemplifies the role of "Benzenemethanol, 4-[2-(methylamino)ethoxy]-" related compounds in advancing sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Eigenschaften

IUPAC Name |

[4-[2-(methylamino)ethoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-6-7-13-10-4-2-9(8-12)3-5-10/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAZCQKCMKWKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460829 |

Source

|

| Record name | Benzenemethanol, 4-[2-(methylamino)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 4-[2-(methylamino)ethoxy]- | |

CAS RN |

142558-11-0 |

Source

|

| Record name | 4-[2-(Methylamino)ethoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142558-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-[2-(methylamino)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)